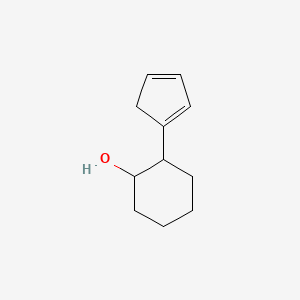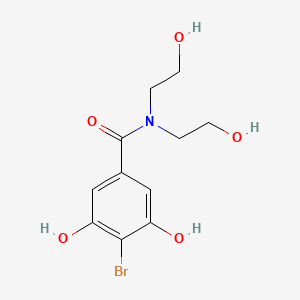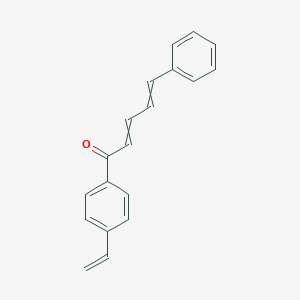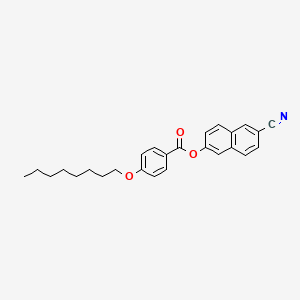
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol is an organic compound with a unique structure that combines a cyclopentadiene ring with a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. In this process, cyclopentadiene reacts with cyclohexenone under controlled conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclohexanol ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor in the synthesis of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol.
Cyclohexanol: Shares the cyclohexanol moiety but lacks the cyclopentadiene ring.
Cyclohexenone: Used in the synthesis of the compound through the Diels-Alder reaction.
Uniqueness
This compound is unique due to its combination of a cyclopentadiene ring and a cyclohexanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
57383-32-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-cyclopenta-1,3-dien-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H16O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1-2,5,10-12H,3-4,6-8H2 |
InChI Key |
IGBJXMGFFUODQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)







![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
